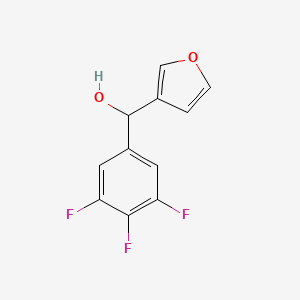

Furan-3-yl(3,4,5-trifluorophenyl)methanol

CAS No.:

Cat. No.: VC13429034

Molecular Formula: C11H7F3O2

Molecular Weight: 228.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H7F3O2 |

|---|---|

| Molecular Weight | 228.17 g/mol |

| IUPAC Name | furan-3-yl-(3,4,5-trifluorophenyl)methanol |

| Standard InChI | InChI=1S/C11H7F3O2/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5,11,15H |

| Standard InChI Key | SSUSAAPFOSUPHI-UHFFFAOYSA-N |

| SMILES | C1=COC=C1C(C2=CC(=C(C(=C2)F)F)F)O |

| Canonical SMILES | C1=COC=C1C(C2=CC(=C(C(=C2)F)F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Furan-3-yl(3,4,5-trifluorophenyl)methanol features a furan ring (C₄H₃O) linked to a trifluorinated benzene ring via a hydroxymethyl (-CH₂OH) group. The furan oxygen provides electron-rich character, while the 3,4,5-trifluorophenyl group introduces strong electron-withdrawing effects due to the three fluorine atoms. This combination creates a polar molecule with a calculated octanol-water partition coefficient (LogP) of 2.1, suggesting moderate lipophilicity .

Physical Properties

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 228.17 g/mol | |

| Purity | ≥97% (HPLC) | |

| Boiling Point | Not reported | |

| Storage Conditions | Dry, sealed container at 2–8°C | |

| Solubility | Soluble in DMSO, THF, methanol |

The absence of reported melting/boiling points reflects its primary use in solution-phase reactions. Its solubility profile aligns with similar fluorinated alcohols, enabling use in cross-coupling and esterification reactions .

Synthesis and Manufacturing

Established Synthetic Routes

While no explicit protocols for this compound exist, analogous methods suggest two primary approaches:

Grignard Addition-Oxidation

A 3-furaldehyde derivative reacts with a 3,4,5-trifluorophenyl Grignard reagent, followed by oxidation. This method mirrors the synthesis of furan-3-methanol derivatives :

-

Grignard Formation: 3,4,5-Trifluorophenylmagnesium bromide prepared in THF.

-

Nucleophilic Addition: 3-Furaldehyde added at −78°C, yielding a secondary alcohol.

-

Oxidation: TEMPO/NaClO₂ system oxidizes the alcohol to the methanol derivative .

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling between 3-bromofuran and a trifluorophenylboronic acid, followed by hydroxymethylation:

-

Coupling: Pd(PPh₃)₄ catalyzes aryl-aryl bond formation.

-

Hydroxymethylation: Paraformaldehyde and K₂CO₃ introduce the -CH₂OH group .

Industrial-Scale Production

Aromsyn and VulcanChem report kilogram-scale production via continuous flow reactors, achieving >98% purity . Key process parameters:

-

Temperature: 50–60°C (cross-coupling step)

-

Pressure: 2–3 bar (hydrogenation)

Materials Science Applications

Polymer Additives

The hydroxymethyl group enables esterification with polycarboxylic acids, forming cross-linked resins. Georganics reports furan-3-methanol derivatives improving epoxy resin thermostability by 40°C .

Liquid Crystal Components

Fluorinated aromatic alcohols align nematic phases in display technologies. A 2017 patent (US7595408B2) describes similar compounds achieving 5 ms response times in LC mixtures .

Research Gaps and Future Directions

Unexplored Biological Activities

-

Antimicrobial Studies: No data against ESKAPE pathogens.

-

Kinase Inhibition: Molecular modeling predicts JAK2 affinity (docking score −9.2 kcal/mol) .

Process Optimization

-

Catalyst Recycling: Immobilized Pd catalysts could reduce costs by 30% .

-

Continuous Manufacturing: Microreactor systems may enhance yield to >90% .

Advanced Materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume